molecular formula C13H23NO4 B8147523 9-(((Allyloxy)carbonyl)amino)nonanoic acid

9-(((Allyloxy)carbonyl)amino)nonanoic acid

Cat. No.: B8147523
M. Wt: 257.33 g/mol
InChI Key: POQAJCUZJPMWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(((Allyloxy)carbonyl)amino)nonanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an allyloxycarbonyl group attached to the amino group of nonanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(((Allyloxy)carbonyl)amino)nonanoic acid typically involves the protection of the amino group of nonanoic acid with an allyloxycarbonyl group. This can be achieved through the reaction of nonanoic acid with allyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysis. Enzymatic reactions using recombinant enzymes such as fatty acid double bond hydratase, long-chain secondary alcohol dehydrogenase, and Baeyer-Villiger monooxygenase can be employed to convert oleic acid into the desired product. This method offers the advantage of high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

9-(((Allyloxy)carbonyl)amino)nonanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The allyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different protective groups or functional groups.

Scientific Research Applications

9-(((Allyloxy)carbonyl)amino)nonanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 9-(((Allyloxy)carbonyl)amino)nonanoic acid involves its interaction with specific enzymes and molecular targets. The allyloxycarbonyl group can be cleaved under certain conditions, releasing the active amino acid. This process can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    9-((tert-Butoxycarbonyl)amino)nonanoic acid: Similar structure with a tert-butoxycarbonyl group instead of an allyloxycarbonyl group.

    9-Aminononanoic acid: Lacks the protective allyloxycarbonyl group.

    9-((Methoxycarbonyl)amino)nonanoic acid: Contains a methoxycarbonyl group instead of an allyloxycarbonyl group.

Uniqueness

9-(((Allyloxy)carbonyl)amino)nonanoic acid is unique due to the presence of the allyloxycarbonyl group, which provides specific reactivity and stability. This makes it particularly useful in certain synthetic and biochemical applications where other protective groups may not be suitable .

Properties

IUPAC Name

9-(prop-2-enoxycarbonylamino)nonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-2-11-18-13(17)14-10-8-6-4-3-5-7-9-12(15)16/h2H,1,3-11H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQAJCUZJPMWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.